Cas no 2411279-46-2 (N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide)
![N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411279-46-2x500.png)
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3837132888
- N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]prop-2-enamide
- N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide
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- インチ: 1S/C17H21N3OS/c1-4-17(21)20(13-15-12-19(3)18-14(15)2)10-11-22-16-8-6-5-7-9-16/h4-9,12H,1,10-11,13H2,2-3H3
- InChIKey: NBOLXJYQCHGUMM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)CCN(C(C=C)=O)CC1=CN(C)N=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 371
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 63.4
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26619992-0.05g |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]prop-2-enamide |
2411279-46-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide 関連文献
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N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamideに関する追加情報
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide (CAS No. 2411279-46-2): A Comprehensive Overview
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide (CAS No. 2411279-46-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide.
Chemical Structure and Synthesis
The molecular formula of N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide is C18H20N3O2S, with a molecular weight of 336.43 g/mol. The compound features a pyrazole ring substituted with methyl groups at positions 1 and 3, a propenamide moiety, and a phenylsulfanyl group. The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring, the introduction of the methyl substituents, and the coupling with the propenamide and phenylsulfanyl groups.
One common synthetic route involves the reaction of 1,3-dimethylpyrazole with an appropriate alkylating agent to form the substituted pyrazole derivative. Subsequently, this intermediate is reacted with an acrylamide derivative to introduce the propenamide moiety. Finally, the phenylsulfanyl group is introduced through a sulfuration reaction. This synthetic strategy allows for the precise control of the substituents and ensures high yields and purity of the final product.
Biological Activities
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide has been extensively studied for its potential biological activities. One of its most notable properties is its anti-inflammatory activity. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide has also demonstrated potent analgesic properties. Studies have shown that it can significantly reduce pain responses in animal models of nociception. The mechanism underlying its analgesic activity is believed to involve the modulation of nociceptive pathways in the central nervous system.
Furthermore, recent research has highlighted the potential antitumor activity of N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting angiogenesis. These findings suggest that this compound may have therapeutic potential in cancer treatment.
Clinical Trials and Future Prospects
The promising preclinical results of N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide have led to its evaluation in early-phase clinical trials. Initial clinical studies have focused on assessing its safety and pharmacokinetic properties in healthy volunteers. Preliminary data indicate that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic profiles.
Ongoing clinical trials are aimed at evaluating the efficacy of N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2 phenylsulfanylethyl)prop 2 enamide in treating specific conditions such as chronic pain and inflammatory disorders. These trials are expected to provide valuable insights into its therapeutic potential and guide future drug development efforts.
Conclusion
N [(1 3 Dimethylpyrazol 4 yl)methyl] N (2 phenylsulfanylethyl)prop 2 enamide (CAS No 2411279 46 2) represents a promising compound with diverse biological activities including anti-inflammatory analgesic and antitumor properties Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further drug development Research efforts are ongoing to fully elucidate its mechanisms of action optimize its therapeutic potential and evaluate its safety in clinical settings As new findings emerge this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases
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